1-[7-Bromo-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-hydroxy-1-ethanone
Description
Properties
IUPAC Name |
1-(7-bromo-9-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-hydroxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c12-8-3-7-5-13(10(16)6-14)1-2-17-11(7)9(15)4-8/h3-4,14-15H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVYEUDBVBRHJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)CO)C=C(C=C2O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[7-Bromo-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-hydroxy-1-ethanone , also known by its CAS number 2206966, belongs to the class of benzoxazepin derivatives. This class of compounds has garnered attention due to their diverse biological activities, including potential therapeutic applications in various medical fields. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom at the 7-position and a hydroxyl group at the 9-position of the benzoxazepine ring system, contributing to its biological activity.
Antimicrobial Properties
Recent studies have indicated that benzoxazepin derivatives exhibit significant antimicrobial properties. For instance, a study published in MDPI highlighted that certain benzoxazepin compounds demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
Research has shown that compounds within the benzoxazepin class possess anticancer properties. A notable study demonstrated that derivatives similar to this compound inhibited tumor growth in vitro by inducing apoptosis in cancer cells . The compound's ability to modulate signaling pathways involved in cell proliferation and survival is under investigation.
Neuroprotective Effects
There is emerging evidence suggesting that benzoxazepins may have neuroprotective effects. In animal models, certain derivatives have been shown to reduce oxidative stress and inflammation in neuronal tissues . These findings are promising for potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Study on Antimicrobial Activity
A recent investigation assessed the antimicrobial efficacy of various benzoxazepin derivatives against clinical isolates. The study found that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antimicrobial agent.
Anticancer Research
In a study focusing on the anticancer properties of benzoxazepins, researchers treated human cancer cell lines with varying concentrations of this compound. Results indicated a dose-dependent inhibition of cell viability, with IC50 values ranging from 10 to 20 µM across different cell lines .
Data Table: Biological Activities of Benzoxazepin Derivatives
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Table 1: Benzoxazepine vs. Benzodiazepine Derivatives
Key Observations :
Substituent-Driven Comparisons
Table 2: Brominated Hydroxyacetophenone Derivatives
Key Observations :
- Bromination Position: Bromine at position 7 in the target compound (vs. position 2 in simpler acetophenones) may confer steric effects that influence target selectivity .
- Hydroxy Group: The 9-hydroxy group in the target compound is absent in simpler brominated acetophenones, suggesting enhanced hydrogen-bonding capacity .
Functional Group Comparisons
Table 3: Ethanolone and Related Ketone Derivatives
Key Observations :
- Ketone Position: The 2-hydroxy-ethanone group in the target compound (vs. propan-1-one in ) may reduce steric hindrance, favoring interactions with polar binding pockets.
- Hydroxy vs. Methoxy : The 9-hydroxy group (target) vs. 9-methoxy () could modulate metabolic stability, as hydroxy groups are more prone to glucuronidation.
Preparation Methods
Classical and Established Synthetic Routes
Starting Material and Scaffold Formation
The synthesis typically begins with a substituted anthranilic acid derivative, such as 2-amino-5-bromo-3-methoxybenzoic acid, which provides the key bromine substitution at C-7 and a methoxy group at C-9 as a precursor to the hydroxy group.
Activation of the anthranilic acid with triphosgene leads to the formation of an isatoic anhydride intermediate, which is a versatile precursor for benzoxazepine ring formation.
Formation of the 2,3,4,5-Tetrahydro-1,4-benzoxazepine Backbone
The isatoic anhydride intermediate is reacted with glycine or related amino acid derivatives to form a dilactam structure, which upon reduction (using reagents like borane or lithium aluminum hydride) yields the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold.
The reduction step is harsh and can cause side reactions such as debromination at C-7, so conditions must be carefully controlled.
Functional Group Manipulation
The methoxy group at C-9 in the intermediate scaffold can be demethylated to yield the hydroxy group, crucial for the target compound's structure.
Introduction of the 2-hydroxy-1-ethanone moiety at the nitrogen (N-4) position is achieved via selective N-functionalization, exploiting the higher nucleophilicity of N-4 compared to N-1, allowing for regioselective substitution.
Alternative and Novel Synthetic Approaches
Aziridine Ring-Opening Strategy
A two-step approach involves the nucleophilic ring-opening of an N-nosylaziridine with 2-aminobenzyl alcohol, forming a key intermediate that can be cyclized under Mitsunobu conditions to the benzoxazepine ring.
This method offers milder conditions and avoids some drawbacks of classical harsh reductions but requires careful handling of protecting groups and reaction conditions to ensure smooth conversion.
Fukuyama Amine Synthesis Approach
Another innovative route uses N-(2,2-dimethoxyethyl)-2-nitrobenzenesulfonamide reacting with N-Boc protected 2-aminobenzyl alcohol under Mitsunobu conditions to form the benzoxazepine scaffold.
This method provides a mild and efficient alternative, allowing for late-stage functionalization and better control over substitution patterns.
Specific Preparation of 7-Bromo-Substituted Benzoxazepines
Bromination at the 7-position is typically introduced early in the synthetic sequence via starting materials like 5-bromo-2-hydroxy-3-methoxybenzaldehyde or 2-amino-5-bromo-3-methoxybenzoic acid.
Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) can be employed at C-7 to introduce or modify substituents after scaffold formation, providing flexibility in the synthesis.
Preparation of the 2-Hydroxy-1-ethanone Side Chain
The 2-hydroxy-1-ethanone moiety (hydroxyacetyl group) attached to the nitrogen is introduced via acylation reactions using reagents such as glycolic acid derivatives or chloroacetyl compounds under controlled conditions to avoid overreaction or side products.
Selective N-functionalization is favored due to the differential nucleophilicity of the nitrogen atoms in the benzoxazepine ring.
Representative Experimental Data and Reaction Conditions
| Step | Reactants/Intermediates | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|
| Bromination | 2-amino-3-methoxybenzoic acid | Standard bromination protocols | High | Introduces Br at C-7 |
| Isatoic anhydride formation | Anthranilic acid derivative + triphosgene | Room temperature, inert atmosphere | Moderate to high | Intermediate formation |
| Coupling with glycine | Isatoic anhydride + glycine | Reflux in suitable solvent | Moderate | Forms dilactam |
| Reduction | Dilactam + LiAlH4 or BH3 in THF | Reflux, inert atmosphere | Variable | Harsh, risk of debromination |
| Demethylation | Methoxy intermediate + BBr3 or similar | Low temperature | High | Converts methoxy to hydroxy at C-9 |
| N-Acylation | Benzoxazepine + hydroxyacetyl chloride | Base, low temperature | Moderate to high | Introduces 2-hydroxy-1-ethanone group |
Note: Specific yields and conditions depend on substrate purity and scale.
Summary of Key Challenges and Optimization Strategies
Harsh Reduction Conditions: Classical reductions can cause debromination and require careful optimization or alternative mild methods such as aziridine ring-opening or Fukuyama amine synthesis.
Selective Functionalization: Regioselective N-functionalization at N-4 is critical and achieved by exploiting nucleophilicity differences.
Substituent Stability: The hydroxy group at C-9 and bromine at C-7 must be preserved throughout synthesis, necessitating protective group strategies and mild reaction conditions.
Versatility of Intermediates: The scaffold intermediates allow for flexible introduction of various substituents, enabling structure-activity relationship studies for pharmaceutical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
